Yangonin (CAS 500-62-9) is a fully conjugated styrylpyrone and one of the six major kavalactones derived from the roots of Piper methysticum. Structurally distinguished by a p-methoxy group on its pendant phenyl ring and an extended double-bond system, it exhibits distinct physicochemical and pharmacological properties compared to enolide kavalactones. In industrial and analytical procurement, pure yangonin is utilized as a specialized reference standard for chromatographic profiling and as a selective probe in neuropharmacological assays. Its specific receptor affinities and enzyme inhibition kinetics make it a critical baseline material for endocannabinoid research, monoamine oxidase (MAO) inhibition studies, and structure-activity relationship (SAR) modeling for anthelmintic scaffolds [1].
Substituting yangonin with more commonly available kavalactones, such as kavain, or relying on unstandardized crude kava extracts fundamentally compromises assay specificity and reproducibility. Kavain lacks the extended conjugation and the C4-methoxy structural motif present in yangonin, rendering it completely inactive at the CB1 receptor and significantly less potent in MAO-B inhibition assays [1]. Furthermore, attempting in-house extraction from crude botanical matrices introduces severe reproducibility issues; exposure to water and alcohols during extraction triggers rapid cis-isomerization of yangonin [2]. Consequently, procuring the commercially purified, structurally intact yangonin standard is mandatory to bypass extraction artifacts and ensure target-specific pharmacological responses.
Yangonin demonstrates affinity for the human recombinant CB1 receptor, acting as a selective ligand. In competitive binding assays, yangonin achieved a Ki of 0.72 μM for CB1, while showing negligible affinity for CB2 (Ki > 10 μM). In direct comparison, the common kavalactone kavain exhibited no significant binding affinity for either receptor [1].
| Evidence Dimension | CB1 Receptor Binding Affinity (Ki) |
| Target Compound Data | Yangonin: Ki = 0.72 μM |
| Comparator Or Baseline | Kavain: No significant affinity (Ki > 10 μM) |
| Quantified Difference | Yangonin provides measurable CB1 binding (Ki = 0.72 μM), whereas generic substitution with kavain results in a total loss of target engagement. |
| Conditions | Human recombinant CB1 receptor competitive binding assay. |
Procuring yangonin is essential for researchers requiring a natural kavalactone probe for endocannabinoid system modulation, as other in-class substitutes are inactive.
Among the major kavalactones, yangonin is the most potent inhibitor of MAO-B. In vitro evaluations demonstrated that yangonin inhibits human MAO-B with an IC50 of 0.085 μM. When compared to kavain, which yielded an IC50 of 5.34 μM under identical experimental conditions, yangonin demonstrates substantially higher potency [1].
| Evidence Dimension | MAO-B Inhibition (IC50) |
| Target Compound Data | Yangonin: IC50 = 0.085 μM |
| Comparator Or Baseline | Kavain: IC50 = 5.34 μM |
| Quantified Difference | Yangonin exhibits a 62-fold increase in MAO-B inhibitory potency compared to kavain. |
| Conditions | In vitro human recombinant MAO-B enzyme inhibition assay. |
For laboratories developing MAO-B inhibitor screening models, yangonin serves as a high-potency baseline standard, providing a measurable contrast to generic kavalactones.
The structural presence of the p-methoxy group on yangonin's pendant aryl ring significantly enhances its anthelmintic properties. In an in vitro larval development bioassay against Haemonchus contortus, synthesized yangonin demonstrated an IC50 of 15.0 μM. Its demethoxylated analog, desmethoxyyangonin, showed substantially weaker activity with an IC50 of 37.1 μM [1].
| Evidence Dimension | Larval Development Inhibition (IC50) |
| Target Compound Data | Yangonin: IC50 = 15.0 μM |
| Comparator Or Baseline | Desmethoxyyangonin: IC50 = 37.1 μM |
| Quantified Difference | Yangonin is 2.47 times more potent than desmethoxyyangonin in inhibiting nematode larval development. |
| Conditions | In vitro bioassay against exsheathed third-stage larvae (xL3s) of Haemonchus contortus. |
Medicinal chemists must select yangonin over desmethoxyyangonin as the starting scaffold for synthesizing anthelmintic derivatives due to its 2.47-fold higher baseline activity.
Procuring pre-purified yangonin is critical for maintaining structural integrity during analytical workflows. During in-house extraction of kava matrix, exposure to aqueous or alcoholic solvents induces rapid cis-isomerization (E-to-Z) of yangonin's conjugated double bond. Commercially purified standards, when handled in compatible non-alcoholic solvents, eliminate this degradation risk [1].
| Evidence Dimension | Isomeric Purity and Handling Stability |
| Target Compound Data | Commercially purified Yangonin: Isomeric integrity maintained under controlled solvent conditions. |
| Comparator Or Baseline | In-house aqueous/alcoholic extraction: High risk of solvent-induced cis-isomerization. |
| Quantified Difference | In-house extraction introduces isomeric artifacts, whereas the procured standard maintains structural fidelity for sensitive assays. |
| Conditions | Solvent extraction workflows involving water or alcoholic solutions. |
Analytical buyers should procure the purified standard directly to avoid the structural degradation and misquantification inherent to botanical extraction.
Due to its status as a selective CB1 receptor agonist (Ki = 0.72 μM) among kavalactones, yangonin is the required standard for developing non-cannabinoid ECS modulators. It is specifically procured for competitive binding assays and functional neuropharmacology models where generic kavalactones like kavain fail to elicit a response [1].
Yangonin's potency against human MAO-B (IC50 = 0.085 μM) makes it a critical positive control and baseline material for in vitro enzyme kinetic studies. Laboratories investigating neuroprotective or anxiolytic pathways procure yangonin to benchmark novel synthetic inhibitors against this specific styrylpyrone[2].
In medicinal chemistry, yangonin is selected over desmethoxyyangonin as the precursor scaffold for synthesizing novel anthelmintics. Its baseline inhibition of Haemonchus contortus larval development provides a mathematically validated starting point for structure-activity relationship (SAR) optimization targeting livestock parasites [3].
To avoid the analytical artifacts caused by extraction-induced isomerization, quality control laboratories procure pure yangonin as a definitive reference standard. It is used to calibrate HPLC and LC-MS systems for the precise quantification of kavalactones in commercial kava products, ensuring regulatory compliance and product safety [4].
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